Allosucrose, scientifically known as α-D-allopyranosyl β-D-fructofuranoside, is a disaccharide composed of two monosaccharide units: allose and fructose. Its chemical formula is with a molecular weight of approximately 342.30 g/mol . Allosucrose is structurally similar to sucrose but features an allose unit instead of glucose. This structural variation influences its physical and chemical properties, making it a unique compound in carbohydrate chemistry.
Research indicates that allosucrose exhibits biological activities that may differ from those of sucrose. It has been noted for its potential prebiotic effects, supporting the growth of beneficial gut bacteria without significantly raising blood glucose levels . This property makes it an attractive candidate for use in food products aimed at promoting gut health. Furthermore, allosucrose has been explored for its sweetness profile, which is similar to sucrose but may have different metabolic effects.
The synthesis of allosucrose has evolved with advancements in carbohydrate chemistry. Traditional methods involved multi-step processes that could be inefficient. Recent developments include the use of radical catalysis to facilitate the direct conversion of common sugars into rare sugars like allosucrose in fewer steps . For instance, chemists have successfully synthesized allosucrose from readily available starting materials through innovative reactions that enhance yield and selectivity.
Allosucrose has several applications across various fields:
Studies on allosucrose's interactions with enzymes and other biomolecules are ongoing. Preliminary research suggests that allosucrose may interact differently with glycosyltransferases compared to sucrose, potentially influencing the synthesis of oligosaccharides in biological systems . Understanding these interactions is crucial for developing applications in food science and pharmacology.
Allosucrose shares similarities with several other disaccharides. Here are some comparable compounds:
| Compound | Composition | Sweetness Level | Unique Properties |
|---|---|---|---|
| Sucrose | Glucose + Fructose | High | Common table sugar; rapidly metabolized |
| Trehalose | Glucose + Glucose | Moderate | Known for its protective effects on cells |
| Maltose | Glucose + Glucose | Moderate | Produced during starch digestion |
| Isomalt | Glucose + Mannitol | Low | Sugar alcohol used as a low-calorie sweetener |
| Lactose | Glucose + Galactose | Moderate | Found in milk; requires lactase for digestion |
Uniqueness of Allosucrose: Allosucrose stands out due to its potential health benefits as a low-calorie sweetener with prebiotic properties. Unlike sucrose, it may not cause significant spikes in blood glucose levels, making it suitable for diabetic diets.
Early laboratory access to α-D-allopyranosyl β-D-fructofuranoside relied on protecting-group chemistry followed by diastereoselective reductions of the 3-keto sucrose scaffold. Key milestones are summarised in Table 1.
| Year | Key intermediate (starting from sucrose) | Final reductive step | Typical isolated yield of allosucrose | Step count | Reference |
|---|---|---|---|---|---|
| 1963 | 3-Keto sucrose (enzymatic oxidation) | Sodium borohydride reduction of the free 3-keto disaccharide | ≈ 5% after calcium-form ion-exchange chromatography (sucrose : allosucrose ≈ 17 : 4 before separation) [1] | 4 | 36 |
| 1980 | 3-Keto sucrose (chemical oxidation with bromine water) | Zinc–acetic acid dissolving-metal reduction | 8–10% (mixture enriched in allo‐isomer, purified by ligand-exchange resin) [2] | 5 | 54 |
| 1995 | 3-Keto sucrose peracetate (Agrobacterium tumefaciens oxidation, full acetylation) | High-pressure hydrogenation over palladium to the peracetate of allosucrose (single diastereomer) | 35–40% overall from native sucrose after global deprotection [3] | 6 | 56 |
| 1997 | Two-stage process: microbial oxidation followed by sodium borohydride reduction in aqueous ethanol | Mild sodium borohydride reduction | Allosucrose isolated in kilogram scale; 3-keto stage 60–80% yield, overall allo-isomer ≈ 30% after continuous calcium-resin chromatography [1] | 3 | 36 |
Research findings
Single-step, protecting-group-free epimerisation has recently emerged as an alternative that edits a specific secondary alcohol stereocentre within the intact disaccharide (Table 2).
| Catalyst system | Light source | Hydrogen-atom abstractor / donor pair | Isolated yield of allosucrose | Selectivity (sucrose→allosucrose) | Reference |
|---|---|---|---|---|---|
| Quinuclidine radical cation / dodecanethiol dual organophotocatalyst | 390 nm violet light emitting diodes | Step 1: quinuclidine radical cation removes hydrogen at carbon 3; Step 2: alkyl thiol returns hydrogen from opposite face | 35–40% in one step from native sucrose [6] | > 20:1 over other epimeric products [6] | |
| Decatungstate anion photocatalyst with dibutylphosphate hydrogen shuttle | 390 nm light emitting diodes | Oxygen-centred radical abstracts equatorial hydrogen, phosphate relays hydrogen back | 30–45% (unprotected sucrose; gram scale demonstrated) [7] | Comparable diastereoselectivity; faster reaction (≤ 1 h) [7] |
Research findings
Biotransformations generate the crucial 3-keto disaccharide under mild aqueous conditions, providing a renewable entry point to allosucrose (Table 3).
| Biocatalyst / micro-organism | Transformation | Space–time yield | Notable advantages | Reference |
|---|---|---|---|---|
| Agrobacterium tumefaciens strain LMD 79-21 | Regioselective oxidation of sucrose to 3-keto sucrose | 60–80 g L⁻¹ in 7 h, pH 7.2 buffer, 28 °C [1] | High regioselectivity; scalable aerobic process | 36 |
| Glucoside-3-dehydrogenase from Flavobacterium saccharophilum | Stoichiometric oxidation of sucrose (laboratory scale) | 40% isolated 3-keto sucrose after dialysis [3] | Enzyme readily over-expressed in Escherichia coli | 56 |
| Sodium borohydride chemoselective reduction (non-enzymatic) | 3-Keto sucrose → mixture of sucrose and allosucrose | Quantitative conversion; ratio ≈ 17 : 4 (sucrose : allosucrose) [1] | Compatible with crude fermentation broth | 36 |
| Paracolobactrum species hydrolase | Cleavage of allosucrose → D-allose + D-fructose | 63% yield of D-allose from crude allosucrose [1] | Demonstrates downstream diversification | 36 |
Research findings
Allosucrose differs from sucrose only in the configuration of the C-3 hydroxyl group on the glucopyranosyl residue, leading to nearly identical polarity, solubility and crystallinity. These subtle differences create four persistent purification challenges.
| Challenge | Underlying cause | Current mitigation strategy | Process limitation | Reference |
|---|---|---|---|---|
| Co-elution during normal-phase chromatography | Very similar adsorption energies on silica | Ion-exchange chromatography on calcium-form sulfonated polystyrene (Dowex 50W X8 or AmberLite CR99) with water eluent | Resin capacity ≤ 150 g L⁻¹; significant dilution [5] [12] | 48 |
| Difficult crystallisation | Close lattice energies; both sugars form hygroscopic glasses | Sequential evaporation, followed by seed crystallisation from ethanol–water mixtures | Low throughput; yields < 20% [2] | 54 |
| Indistinguishable optical rotation | Small difference in specific rotation (+66.5° vs +74°) | Online polarimetry coupled to ligand-exchange chromatography to monitor fraction purity | Requires long path-length polarimeters | 49 |
| Overlapping nuclear magnetic resonance resonances | Nearly superimposed proton shifts | Carbon-thirteen nuclear magnetic resonance fingerprinting of the anomeric region (distinct C-3 signal) | Long acquisition times; needs 600 megahertz instrumentation [11] | 42 |
Additional observations